Pyrophène

Vue d'ensemble

Description

Pyrophen is a natural product first isolated from the fungus Aspergillus niger in 1990 It is known for its antifungal properties, particularly against Candida albicans

Applications De Recherche Scientifique

Key Findings

- In vitro studies demonstrated that pyrophen reduced the viability of T47D cells with an IC50 value of 9.2 µg/mL and MCF-7 cells at 70.57 µg/mL .

- When combined with Dox, pyrophen increased the S phase population in T47D cells and enhanced cell death in MCF-7 cells, indicating its potential to improve chemotherapeutic efficacy .

| Cell Line | IC50 (µg/mL) | Effect with Dox |

|---|---|---|

| T47D | 9.2 | Increased S phase population |

| MCF-7 | 70.57 | Enhanced cell death |

Antifungal Activity

Recent studies have also explored pyrophen's antifungal properties against various strains of fungi, including Candida species. The compound has shown promising results in inhibiting fungal growth, making it a candidate for further development in antifungal therapies.

Research Insights

- Pyrophen was isolated from Aspergillus species and demonstrated effective antifungal activity with minimal cytotoxicity to human cells .

- The minimum inhibitory concentration (MIC) values for pyrophen against Candida strains were reported to be competitive with existing antifungal treatments .

Synthesis and Structural Studies

The synthesis of pyrophen has been explored through various chemical methodologies, enhancing its availability for research and therapeutic applications.

Synthetic Approaches

- Total synthesis strategies have been developed to create pyrophen and related compounds from commercially available amino acids. This approach facilitates the production of pyrophen for extensive biological testing and application .

Case Study 1: Breast Cancer Treatment

In a controlled study examining the effects of pyrophen in combination with Dox on breast cancer cell lines:

- Objective : To evaluate the cytotoxic effects and potential synergistic action.

- Methodology : Cell viability assays and flow cytometry were employed to assess apoptosis and cell cycle distribution.

- Results : The combination treatment showed a significant reduction in cell viability compared to Dox alone, suggesting that pyrophen enhances the efficacy of conventional chemotherapy .

Case Study 2: Antifungal Efficacy

A study focusing on the antifungal properties of pyrophen involved:

Mécanisme D'action

Target of Action

Pyrophen is a bioactive pyrone derivative produced by the fungus Aspergillus niger It’s known that pyrophen is produced by a nonribosomal peptide synthetase (nrps)-nonreducing polyketide synthase (nrpks) hybrid enzyme . This suggests that Pyrophen may interact with various biological targets, potentially including enzymes and receptors in the host organism.

Mode of Action

It’s known that pyrophen is a product of the nrps-nrpks hybrid enzyme . This enzyme is promiscuous towards a variety of substituted phenylalanine analogues . This suggests that Pyrophen might interact with its targets in a similar manner, potentially leading to various biochemical changes in the host organism.

Biochemical Pathways

It’s known that pyrophen is derived from amino acids and is produced by the nrps-nrpks hybrid enzyme . This suggests that Pyrophen might affect various biochemical pathways related to amino acid metabolism and other processes regulated by NRPS and PKS enzymes.

Pharmacokinetics

It’s known that pyrophen is a small molecule , which suggests that it might have good bioavailability and could be distributed throughout the body

Result of Action

It’s known that pyrophen is a bioactive compound . This suggests that Pyrophen might have various biological effects, potentially including antimicrobial activities .

Action Environment

It’s known that pyrophen is produced byAspergillus niger, a fungus that can adapt to various environmental conditions This suggests that Pyrophen might also be stable under various environmental conditions

Analyse Biochimique

Biochemical Properties

The biochemical characterization of the NRPS module in vitro reveals that the adenylation domain is promiscuous towards a variety of substituted phenylalanine analogues . This suggests that Pyrophen may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known that Pyrophen is produced by the AnATPKS enzyme, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of pyrophen has been achieved through a six-step process starting from commercially available N-Boc amino acids. Key steps in this synthesis include a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring. The overall yield of this synthetic route ranges from 15% to 25% .

Industrial Production Methods

Industrial production of pyrophen typically involves the cultivation of Aspergillus niger strains under controlled conditions. The fungus is grown in a nutrient-rich medium, and pyrophen is extracted from the culture using organic solvents. The crude extract is then purified using chromatographic techniques to isolate pyrophen in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Pyrophen undergoes various chemical reactions, including:

Oxidation: Pyrophen can be oxidized to form hydroxypyrophen derivatives.

Reduction: Reduction reactions can modify the lactone ring, leading to different structural analogs.

Substitution: Substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Hydroxypyrophen derivatives.

Reduction: Reduced pyrophen analogs with modified lactone rings.

Substitution: Halogenated pyrophen derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Rubrofusarin B

- Fonsecin

- Fonsecin B

- Aurasperone A

- Aurasperone B

- Aurasperone C

- Aurasperone F

Uniqueness

Pyrophen is unique among its analogs due to its specific antifungal activity against Candida albicans. While other similar compounds also exhibit bioactivity, pyrophen’s structure and mode of action make it particularly effective against this fungal pathogen .

Activité Biologique

Pyrophen is a naturally occurring compound, specifically an amino acid-pyrone derivative, primarily isolated from various species of the fungus Aspergillus, including Aspergillus niger and Aspergillus fumigatus. Its biological activity has garnered attention due to its potential anticancer properties, particularly in breast cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of pyrophen, highlighting its mechanisms of action, cytotoxicity, and potential as an adjuvant in chemotherapy.

Chemical Structure

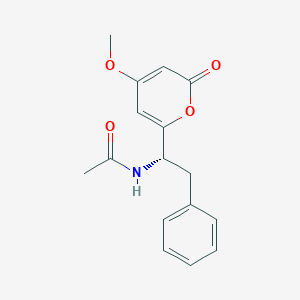

Pyrophen is chemically characterized as 4-methoxy-6-(1'-acetamido-2'-phenylethyl)-2H-pyran-2-one. Its structure plays a crucial role in its biological interactions and efficacy against cancer cells.

Cytotoxicity

Pyrophen exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for pyrophen against different cell types:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| T47D | 9.2 | Induces S-phase arrest |

| MCF-7 | 70.57 | Reduces viability in a dose-dependent manner |

| Vero (non-cancer) | 109 | Lower toxicity compared to cancer cells |

Studies have shown that pyrophen can inhibit the growth of T47D breast cancer cells with an IC50 value of 9.2 µg/mL, indicating strong anticancer activity. In contrast, it exhibits significantly lower toxicity towards Vero cells, which are non-cancerous, with an IC50 of 109 µg/mL .

Cell Cycle Modulation

Pyrophen's interaction with the cell cycle is notable. In T47D cells, treatment with pyrophen at concentrations around 400 ng/mL led to S-phase arrest, suggesting that it interferes with DNA synthesis processes essential for cell division . Conversely, in MCF-7 cells, pyrophen treatment resulted in an accumulation of cells in the G2/M phase when combined with doxorubicin (Dox), indicating a shift in the regulatory mechanisms governing cell cycle progression .

Synergistic Effects with Chemotherapy

Recent investigations have explored pyrophen's potential as an adjuvant to existing chemotherapeutic agents like Dox. The combination therapy showed varying results depending on the cell line:

- T47D Cells : Pyrophen did not significantly reduce the viability of Dox-treated T47D cells at lower concentrations but displayed a notable effect at higher concentrations, indicating a complex interaction that may enhance Dox's efficacy through modulation of cell cycle phases .

- MCF-7 Cells : A synergistic effect was observed when pyrophen was administered alongside Dox, leading to increased apoptosis and cell death. This suggests that pyrophen may enhance the therapeutic index of Dox by promoting apoptotic pathways in MCF-7 cells .

Case Studies and Research Findings

Several studies have documented the biological activity of pyrophen:

- Study on T47D and MCF-7 Cells :

- Isolation from Endophytic Fungi :

- Total Synthesis and Bioactivity :

Propriétés

IUPAC Name |

N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMQMACUYWGDOJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156940 | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131190-56-2 | |

| Record name | Pyrophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131190562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-1-(4-methoxy-2-oxo-2H-pyran-6-yl)-2-phenylethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pyrophen and where is it found?

A1: Pyrophen is a natural product belonging to the α-pyrone family. It was first isolated from the fungus Aspergillus niger []. It has since been found in various Aspergillus species [, , , , , , , , , , , ] and even a strain of Bacillus methylotrophicus [].

Q2: What is the chemical structure of pyrophen?

A2: Pyrophen is a 4-methoxy-2-pyrone derivative of L-phenylalanine []. Its chemical structure consists of a pyrone ring core with a methoxy group at the 4-position and a phenylacetamide side chain at the 6-position [, ].

Q3: What is the molecular formula and molecular weight of pyrophen?

A3: The molecular formula of pyrophen is C14H15NO4, and its molecular weight is 261.27 g/mol [, ].

Q4: What spectroscopic data is available for characterizing pyrophen?

A4: Pyrophen's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, COSY, DEPT, HMQC, HMBC, and mass spectrometry (LC-MS, EI, ESI, HRESI) [, , , , , , ].

Q5: How is pyrophen biosynthesized?

A5: Pyrophen biosynthesis involves a nonribosomal peptide synthetase (NRPS)-nonreducing polyketide synthase (NRPKS) hybrid enzyme (AnATPKS) found in Aspergillus niger []. This unique enzyme utilizes L-phenylalanine and other substituted phenylalanine analogues to construct the molecule [].

Q6: Can pyrophen be chemically synthesized?

A6: Yes, the first total synthesis of pyrophen has been achieved. The six-step synthesis utilizes commercially available N-Boc amino acids and features a Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring [].

Q7: What biological activities have been reported for pyrophen?

A7: Pyrophen has shown promising anticancer activity, particularly against breast cancer cells [, ]. Additionally, it exhibits antimicrobial activity against a range of human, plant, and fish pathogens, including Candida parapsilosis [, ].

Q8: Are there any studies on the structure-activity relationship (SAR) of pyrophen?

A9: While detailed SAR studies are limited, research has shown that the AnATPKS enzyme involved in pyrophen biosynthesis exhibits promiscuity towards substituted phenylalanine analogues []. This suggests that modifications to the phenylacetamide side chain could potentially influence the activity and selectivity of pyrophen analogues.

Q9: Have any pyrophen analogues been synthesized or isolated?

A10: By utilizing precursor feeding and heterologous expression of the AnATPKS enzyme and an associated O-methyltransferase (AnOMT), researchers have successfully generated a library of substituted pyrophen analogues []. This opens up possibilities for exploring the SAR of pyrophen and developing more potent and selective derivatives.

Q10: What is known about the stability and formulation of pyrophen?

A10: Currently, there is limited information available regarding the stability of pyrophen under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q11: Have there been any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of pyrophen?

A11: To date, no studies have been published focusing on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of pyrophen.

Q12: Are there any known toxicity or safety concerns associated with pyrophen?

A14: Although some data exists on its in vitro cytotoxicity [, ], comprehensive toxicological studies are lacking. Further research is needed to establish the safety profile of pyrophen and determine its potential for adverse effects.

Q13: What analytical methods are used to detect and quantify pyrophen?

A15: Pyrophen can be detected and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) with PDA detection [] and liquid chromatography-mass spectrometry (LC-MS) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.